Ethyl 2,6-dimethylphenoxyacetate
CAS No.: 6279-47-6
Cat. No.: VC20752589
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6279-47-6 |
---|---|
Molecular Formula | C12H16O3 |
Molecular Weight | 208.25 g/mol |
IUPAC Name | ethyl 2-(2,6-dimethylphenoxy)acetate |
Standard InChI | InChI=1S/C12H16O3/c1-4-14-11(13)8-15-12-9(2)6-5-7-10(12)3/h5-7H,4,8H2,1-3H3 |
Standard InChI Key | QXQQEZSRMZQLEO-UHFFFAOYSA-N |
SMILES | CCOC(=O)COC1=C(C=CC=C1C)C |
Canonical SMILES | CCOC(=O)COC1=C(C=CC=C1C)C |
Introduction
Ethyl 2,6-dimethylphenoxyacetate is an organic compound classified as an ester. Its molecular formula is
and it has a molecular weight of approximately 208.25 g/mol. The compound is recognized for its structural features, which include a 2,6-dimethylphenoxy group attached to an ethyl acetate moiety. This compound is noted for its potential applications in various fields, including pharmaceuticals and agrochemicals.
Synthesis of Ethyl 2,6-Dimethylphenoxyacetate
Ethyl 2,6-dimethylphenoxyacetate can be synthesized through a multi-step process involving the reaction of phenolic compounds with acetic acid derivatives. The general synthetic pathway typically includes:
-
Preparation of the Phenolic Precursor: The appropriate dimethyl-substituted phenol is reacted with a suitable acylating agent.
-
Esterification: The phenolic compound undergoes esterification with ethyl acetate under acidic conditions to yield Ethyl 2,6-dimethylphenoxyacetate.
-
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Characterization Techniques
The characterization of Ethyl 2,6-dimethylphenoxyacetate is commonly performed using several analytical techniques:
-
Infrared Spectroscopy (IR): Used to identify functional groups by observing characteristic absorption bands.
-
Nuclear Magnetic Resonance (NMR): Provides information about the molecular structure through chemical shifts and coupling patterns.
-
Mass Spectrometry (MS): Confirms the molecular weight and structure by analyzing the fragmentation pattern.
Biological Activity and Applications
Research indicates that compounds similar to Ethyl 2,6-dimethylphenoxyacetate may exhibit biological activities such as herbicidal or pesticidal properties. These activities often stem from their ability to interact with specific enzymes or disrupt metabolic pathways in target organisms.
Potential applications include:
-
Pharmaceuticals: As a potential precursor for drug development due to its structural characteristics.
-
Agrochemicals: For use in herbicides or pesticides targeting specific plant or pest species.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume